4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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Overview
Description
4-(6-Methylpyridin-2-yl)-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a multi-step process. One common method starts with the preparation of the tricyclic core, followed by the introduction of the pyridine moiety. The reaction conditions often include the use of solvents like toluene and reagents such as triethylamine. Reflux conditions are commonly employed to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are explored for their potential therapeutic effects in treating neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione exerts its effects involves modulating calcium influx through NMDA receptors and voltage-gated calcium channels. This modulation helps protect neurons from excitotoxicity, a process where excessive calcium influx leads to neuronal damage and death .
Comparison with Similar Compounds
Similar Compounds
NGP1-01: A polycyclic amine known for its neuroprotective properties.
Tricyclo[6.2.1.02,7]undec-9-ene-3,6-dione: Another compound with calcium-modulating properties.
Uniqueness
4-(6-Methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is unique due to its specific tricyclic structure and the presence of a pyridine moiety, which may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
4-(6-methylpyridin-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-8-3-2-4-11(16-8)17-14(18)12-9-5-6-10(7-9)13(12)15(17)19/h2-6,9-10,12-13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFNWZHPCZBGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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